molecular formula C7H15NO2 B8814968 Piperidinium acetate

Piperidinium acetate

Cat. No. B8814968
M. Wt: 145.20 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
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Patent
US04139529

Procedure details

A 1.0 gram amount of 4-ethyl-1[NG, NG -dibenzyloxycarbonyl-N2 -(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-piperidine was dissolved in a mixture of 50 ml of ethanol and 5 ml of acetic acid. An 0.5 gram amount of palladiumblack was added to the mixture, which was then shaken in a stream of hydrogen for 10 hours at room temperature. After filtering off the catalyst, the filtrate was evaporated to give a viscous oily product. Reprecipitation from ethanolethyl ether gave 4-ethyl-1[N2 -7methoxy-2-naphthalenesulfonyl)-L-arginyl]piperidine acetate in a powder form in 76% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H].[C:9]([OH:12])(=[O:11])[CH3:10]>C(O)C.[Pd]>[C:9]([OH:12])(=[O:11])[CH3:10].[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a viscous oily product
CUSTOM
Type
CUSTOM
Details
Reprecipitation from ethanolethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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